

spebrutinib vs acalabrutinib BTK occupancy kinetics

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Compound Focus: Spebrutinib

CAS No.: 1202757-89-8

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Comparison of BTK Inhibitors

The table below summarizes the available key kinetic and profiling data for acalabrutinib and **spebrutinib**.

Feature	Acalabrutinib	Spebrutinib
Binding Kinetics ((k_{inact})/ K_I)	Information not available in search results	Information not available in search results
Proteome-Wide Selectivity (COOKIE-Pro)	Not profiled	Profiled; showed a >10-fold higher potency for the off-target TEC kinase than for its intended target BTK [1].
Clinical Dosing & Occupancy	100 mg BID dosing maintains a median trough BTK occupancy of 97% in peripheral blood [2]. A QSP model predicted it maintains lower trough occupancy in lymph nodes and bone marrow compared to zanubrutinib [3].	No longer in clinical development; no approved dosing regimen [4].

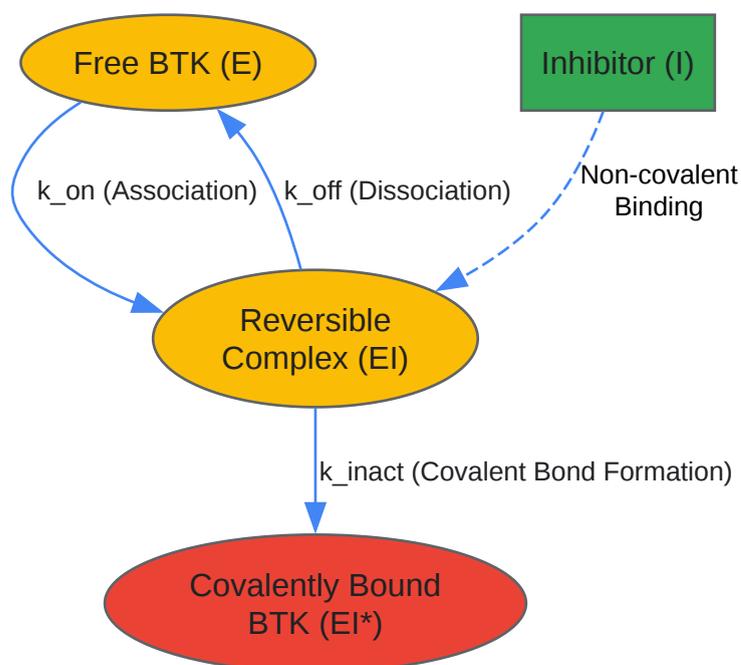
Experimental Methods for Profiling Kinetics

The data mentioned above were generated using sophisticated experimental protocols. Here are the details for the key methods cited.

- **TR-FRET BTK Occupancy Assay:** This homogeneous assay is used to measure BTK occupancy in clinical samples like PBMCs, lymph nodes, and bone marrow [5]. The method involves lysing cells and incubating the lysate with a terbium (Tb)-labeled anti-BTK antibody and a biotinylated BTK inhibitor analog, which is detected with a streptavidin-conjugated dye. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured, and the ratio of signals from the bound analog (free BTK) to the antibody (total BTK) is used to calculate the occupancy percentage [5].
- **COOKIE-Pro Method:** This is a mass spectrometry-based proteomic method to quantitatively profile irreversible covalent inhibitor binding kinetics on a proteome-wide scale [1]. It involves incubating permeabilized cells with the inhibitor at different concentrations and times. The key innovation is a two-step incubation process with a desthiobiotin-labeled derivative of the inhibitor, which allows for the enrichment and quantification of covalently bound protein-adducts via liquid chromatography-mass spectrometry (LC-MS). The resulting data is used to determine the inactivation efficiency ((k_{inact}/K_i)) for hundreds of proteins simultaneously, revealing both intended and off-target interactions [1].

BTK Inhibitor Binding Kinetics Pathway

The following diagram illustrates the universally accepted two-step mechanism of action for irreversible BTK inhibitors like acalabrutinib and **spebrutinib**. This mechanism is crucial for understanding their prolonged pharmacodynamic effects.



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The primary metric for comparing the potency of irreversible inhibitors is the second-order rate constant of covalent adduct formation, known as **inactivation efficiency** (k_{eff}), which is calculated as (k_{inact}/K_I) ($M^{-1}s^{-1}$) [1]. A higher (k_{eff}) indicates a more potent inhibitor.

Interpretation Guide

- **Acalabrutinib's Profile:** The available data shows that acalabrutinib achieves high and sustained BTK occupancy in clinical settings with its twice-daily dosing regimen [2]. Its detailed binding kinetics ((k_{inact}/K_I)) from methods like COOKIE-Pro are not public, but its clinical efficacy and selectivity are well-established.
- **Spebrutinib's Profile:** The key finding for **spebrutinib** is its lack of selectivity, as it potently inhibits TEC kinase even more than BTK [1]. This off-target activity likely contributed to its withdrawal from development [4], highlighting the importance of proteome-wide selectivity profiling in drug development.

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